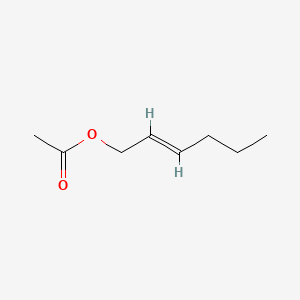

Acétate de trans-2-hexényle

Vue d'ensemble

Description

Trans-2-Hexenyl acetate: is an organic compound with the molecular formula C8H14O2 . It is an ester formed from trans-2-Hexenol and acetic acid. This compound is known for its pleasant, fruity odor, reminiscent of green apples and pears. It is widely used in the flavor and fragrance industry due to its appealing scent.

Applications De Recherche Scientifique

Trans-2-Hexenyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: This compound is studied for its role in plant-insect interactions, as it is a volatile organic compound emitted by plants.

Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug delivery systems.

Industry: It is extensively used in the flavor and fragrance industry to impart fruity notes to various products

Mécanisme D'action

Target of Action

Trans-2-Hexenyl acetate is a synthetic compound that is primarily used in the food and fragrance industry . Its primary targets are the olfactory receptors in humans and animals, where it imparts a powerful, fresh-green, sweet, and fruity odor .

Pharmacokinetics

Given its use in the food and fragrance industry, it can be inferred that it is generally recognized as safe (gras) by the fda . It is likely that the compound is absorbed through the skin or the mucous membranes in the nose and mouth, distributed throughout the body, metabolized by the liver, and excreted in the urine or feces.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trans-2-Hexenyl acetate can be synthesized through an esterification reaction. The most common method involves reacting trans-2-Hexenol with acetic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . The reaction can be represented as follows:

trans-2-Hexenol+Acetic Acid→trans-2-Hexenyl Acetate+Water

To improve the efficiency of this reaction, acetic anhydride or chloroacetic acid can be used instead of acetic acid .

Industrial Production Methods: In industrial settings, the production of trans-2-Hexenyl acetate often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of acetic anhydride as a reagent is preferred due to its higher reactivity and ability to drive the reaction to completion.

Analyse Des Réactions Chimiques

Types of Reactions: Trans-2-Hexenyl acetate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, trans-2-Hexenyl acetate can be hydrolyzed back to trans-2-Hexenol and acetic acid.

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert trans-2-Hexenyl acetate to its corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: Trans-2-Hexenol and acetic acid.

Oxidation: Aldehydes or carboxylic acids.

Reduction: Trans-2-Hexenol.

Comparaison Avec Des Composés Similaires

Trans-2-Hexenyl acetate can be compared with other similar esters, such as:

Cis-3-Hexenyl acetate: Known for its fresh, green odor, often used in flavors and fragrances.

Trans-3-Hexenyl acetate: Similar to cis-3-Hexenyl acetate but with a slightly different odor profile.

Hexyl acetate: Has a fruity, apple-like odor and is used in similar applications.

Uniqueness: Trans-2-Hexenyl acetate is unique due to its specific odor profile, which combines fruity and green notes, making it highly desirable in the flavor and fragrance industry .

Propriétés

IUPAC Name |

[(E)-hex-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-10-8(2)9/h5-6H,3-4,7H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHOWZHRCRZVCU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879237 | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to pale yellow liquid; Powerful green, fruity aroma | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

165.00 to 166.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.890-0.897 | |

| Record name | 2-(E)Hexen-1-yl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1354/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2497-18-9, 10094-40-3 | |

| Record name | trans-2-Hexenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hexenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010094403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | trans-Hex-2-enyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-hex-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HEXENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDV436N45E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hexenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is trans-2-Hexenyl acetate and what is its significance?

A1: trans-2-Hexenyl acetate is an ester that contributes to the characteristic aroma of various fruits, including strawberries [, ]. It is a natural compound emitted by plants and is also found in some insects [, ].

Q2: How does the structure of trans-2-Hexenyl acetate relate to its aroma?

A2: Esters, particularly those with shorter carbon chains like trans-2-Hexenyl acetate, often possess fruity and floral scents. The specific arrangement of the trans double bond in the hexenyl chain contributes to the unique aroma profile of this compound [].

Q3: How is trans-2-Hexenyl acetate extracted and analyzed in research?

A3: Several techniques are employed for the extraction and analysis of trans-2-Hexenyl acetate. These include:* Solid-phase microextraction (SPME): This method is frequently used to extract volatile compounds like trans-2-Hexenyl acetate from complex matrices, such as fruits [, ]. * Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS): This combination enables the separation, identification, and quantification of trans-2-Hexenyl acetate and other volatile compounds in samples like strawberries [].* Liquid-liquid extraction: This technique can be employed, but it's crucial to confirm that the extraction process doesn't significantly alter the isotopic composition of trans-2-Hexenyl acetate, ensuring accurate analysis [].

Q4: Does the concentration of trans-2-Hexenyl acetate vary in fruits?

A4: Yes, the concentration of trans-2-Hexenyl acetate can differ significantly among fruit varieties and cultivars. For instance, a study comparing strawberry cultivars 'Jingyu', 'Sweet Charlie', and 'Jingyao' revealed variations in trans-2-Hexenyl acetate levels, highlighting the influence of genetic factors on aroma profiles [].

Q5: How is trans-2-Hexenyl acetate impacted by food processing?

A5: Food processing techniques like baking can influence the release and perception of aroma compounds like trans-2-Hexenyl acetate. Research suggests that factors such as fat content, baking time, dough hydration, and temperature can impact volatile release from biscuits, affecting the overall sensory experience [].

Q6: Does trans-2-Hexenyl acetate play a role in plant-pathogen interactions?

A6: Studies suggest that trans-2-Hexenyl acetate, often released from damaged plant tissues, might act as a signaling molecule for certain fungal pathogens like Botrytis cinerea. It may indicate the presence of vulnerable areas for fungal penetration and colonization in crops like strawberries [].

Q7: Does trans-2-Hexenyl acetate have any known ecological impacts?

A7: While trans-2-Hexenyl acetate is a naturally occurring compound, its increased release due to human activities like agriculture and food processing could have implications for atmospheric chemistry. Research on the gas-phase reaction of ozone with related compounds like trans-2-hexenal and its acetate highlights the importance of understanding the atmospheric fate and potential environmental impacts of these volatiles [].

Q8: How does trans-2-Hexenyl acetate interact with insects?

A8: Studies on the red imported fire ant (Solenopsis invicta) indicate that trans-2-Hexenyl acetate elicits significant electroantennography (EAG) responses, suggesting its potential role in insect communication or behavior. Research suggests that it might act as a potential attractant for this ant species [].

Q9: Has the ozonolysis of trans-2-Hexenyl acetate been investigated?

A9: Yes, theoretical studies have explored the mechanisms and kinetics of the ozonolysis reaction of trans-2-Hexenyl acetate in the atmosphere. Understanding this reaction is crucial for assessing the atmospheric fate and persistence of this compound [].

Q10: Are there any theoretical studies on the properties of trans-2-Hexenyl acetate?

A10: Yes, researchers have investigated the density and viscosity of trans-2-Hexenyl acetate over a range of temperatures [, , ]. These studies provide valuable data for understanding its physical properties and potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-fluorophenyl)-2-thiazolyl]-4-methylbenzenesulfonamide](/img/structure/B1223452.png)

![3-[3-[[2-oxo-2-(1,2,5-trimethyl-3-pyrrolyl)ethyl]thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1223456.png)

![5-(2-furanyl)-N-[1-[(2-methylphenyl)methyl]-3-pyrazolyl]-7-(trifluoromethyl)-3-pyrazolo[1,5-a]pyrimidinecarboxamide](/img/structure/B1223460.png)

![2-[(2,5-dimethylphenyl)sulfonylamino]ethyl N-(3,4-dimethyl-2-sulfanylidene-1,3-thiazol-5-yl)carbamate](/img/structure/B1223461.png)

![2-Methoxy-4-(methylthio)benzoic acid [2-(cyclopropylamino)-2-oxoethyl] ester](/img/structure/B1223463.png)

![(2Z,6Z)-2,6-bis[(1,5-dimethylpyrazol-4-yl)methylidene]cyclohexan-1-one](/img/structure/B1223466.png)

![N-[(2-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B1223468.png)

![2-[4-chloro-5-(cyclohexylsulfamoyl)-2-methylphenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1223472.png)

![N-[2,2-dichloro-1-(3-fluoro-4-methylphenyl)ethenyl]-4-morpholinecarboxamide](/img/structure/B1223475.png)

![5-methyl-N-[4-(2-pyridinyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B1223477.png)